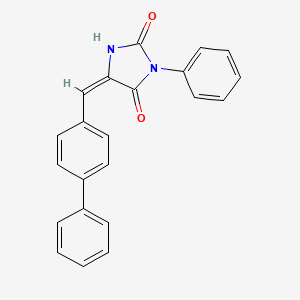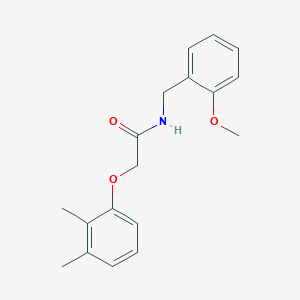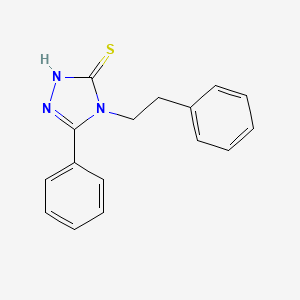![molecular formula C21H20N2O3 B5708700 N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5708700.png)
N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide, also known as MAFP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endogenous cannabinoids, such as anandamide, which are important signaling molecules in the body. By inhibiting FAAH, MAFP can increase the levels of endogenous cannabinoids, leading to a variety of physiological effects.
Mecanismo De Acción
N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide inhibits FAAH by covalently binding to the active site of the enzyme. This leads to an increase in the levels of endogenous cannabinoids, such as anandamide, which can then activate cannabinoid receptors in the body. The activation of these receptors can lead to a variety of physiological effects, depending on the specific receptor subtype and the tissue involved.
Biochemical and Physiological Effects:
The effects of N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide on the body are mediated by the activation of cannabinoid receptors. These receptors are found throughout the body and are involved in various physiological processes, such as pain perception, inflammation, and appetite regulation. By increasing the levels of endogenous cannabinoids, N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide can modulate these processes and produce a variety of effects, such as pain relief, anti-inflammatory effects, and appetite suppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide is a potent and selective inhibitor of FAAH, making it a useful tool compound for studying the role of endogenous cannabinoids in various physiological processes. However, N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide has some limitations, such as its irreversible inhibition of FAAH and its potential off-target effects. Additionally, N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide is not suitable for in vivo studies, as it cannot cross the blood-brain barrier.
Direcciones Futuras
There are several future directions for research on N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide and endogenous cannabinoids. One area of interest is the development of more selective inhibitors of FAAH, which can avoid potential off-target effects. Another area of interest is the investigation of the role of endogenous cannabinoids in various diseases, such as chronic pain, inflammation, and anxiety disorders. Additionally, the development of novel cannabinoid receptor ligands, which can selectively target specific receptor subtypes, could lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide involves several steps, starting with the reaction of 3-aminobenzoic acid with mesityl chloride to form 3-(mesitylamino)benzoic acid. This intermediate is then reacted with furan-2-carboxylic acid to form N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide. The final product is purified using column chromatography and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide has been extensively used as a tool compound in scientific research to investigate the role of endogenous cannabinoids in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, among others. N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide has also been used to study the effects of endogenous cannabinoids on appetite regulation, memory, and addiction.
Propiedades
IUPAC Name |
N-[3-[(2,4,6-trimethylphenyl)carbamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-13-10-14(2)19(15(3)11-13)23-20(24)16-6-4-7-17(12-16)22-21(25)18-8-5-9-26-18/h4-12H,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJBWPZMAODHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202068 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{3-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

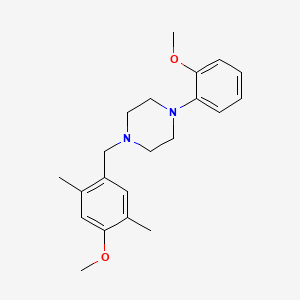
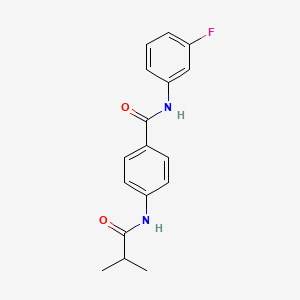
![2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)
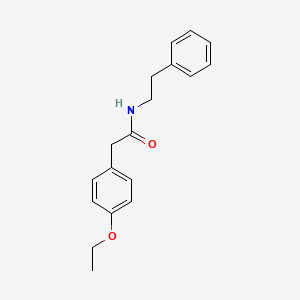
![N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5708646.png)
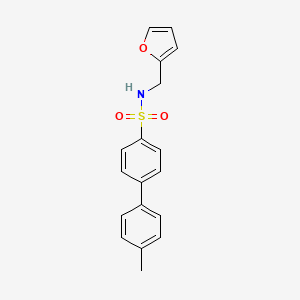
![2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5708657.png)
![5-[(cyclohexylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5708658.png)
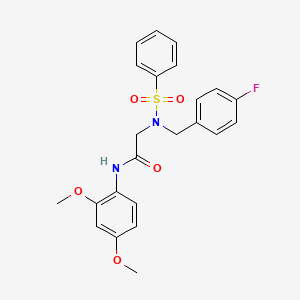
![2,2'-{[4-(dimethylamino)benzyl]imino}diethanol](/img/structure/B5708674.png)
![1-{2-[(2-nitrophenyl)thio]benzoyl}pyrrolidine](/img/structure/B5708682.png)
